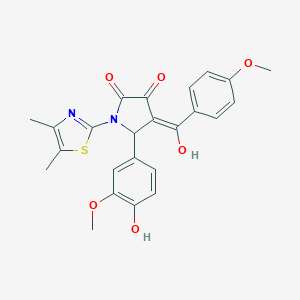
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and is used as a tool compound in scientific research.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of GSK-3β. GSK-3β is a protein kinase that phosphorylates various proteins involved in cellular processes. Inhibition of GSK-3β leads to the accumulation of unphosphorylated proteins, which can have a significant impact on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one are primarily related to its inhibition of GSK-3β. Inhibition of GSK-3β has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, GSK-3β inhibition has been shown to have a significant impact on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments are primarily related to its potency and specificity for GSK-3β. This compound has been shown to be a potent inhibitor of GSK-3β and has been used extensively in scientific research to study the role of GSK-3β in various diseases. The limitations of using this compound in lab experiments are primarily related to its cost and availability.
Zukünftige Richtungen
There are several future directions for research involving 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to study the role of GSK-3β inhibition in other diseases, such as Parkinson's disease and Huntington's disease. Another potential direction is to develop more potent and selective GSK-3β inhibitors for therapeutic applications. Additionally, research can focus on the development of new synthetic methods for the production of this compound, which can lead to more cost-effective and efficient production.
Conclusion:
In conclusion, 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been shown to be a potent inhibitor of GSK-3β and has been used extensively in scientific research to study the role of GSK-3β in various diseases. Further research is needed to explore the full potential of this compound in various fields and to develop more potent and selective GSK-3β inhibitors for therapeutic applications.
Synthesemethoden
The synthesis of 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The starting material for the synthesis is 5-methyl-3-isoxazolecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyphenylboronic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is then converted into the pyrrolone ring by reacting with 4-propoxybenzoyl chloride. The final step involves the hydroxylation of the pyrrolone ring to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of potential applications in scientific research. One of the primary applications of this compound is as a GSK-3β inhibitor. GSK-3β is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to be a potent inhibitor of GSK-3β and has been used extensively in scientific research to study the role of GSK-3β in various diseases.
Eigenschaften
Produktname |
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C25H24N2O6 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H24N2O6/c1-4-13-32-17-11-9-16(10-12-17)23(28)21-22(18-7-5-6-8-19(18)31-3)27(25(30)24(21)29)20-14-15(2)33-26-20/h5-12,14,22,28H,4,13H2,1-3H3/b23-21+ |
InChI-Schlüssel |
GNBBUTWJHHHHRR-XTQSDGFTSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4OC)/O |
SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4OC)O |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-{2-(4-bromophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265386.png)
![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265402.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265405.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265406.png)
![5-[3-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265407.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B265408.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265409.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B265410.png)


![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265415.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265416.png)